N'-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide
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Overview
Description
N’-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a 3,4-dimethylphenyl group and a pyridin-2-ylmethyl group attached to the oxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 3,4-dimethylaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional functional groups, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide
- N’-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide
- N’-(3,4-dimethylphenyl)-N-(pyridin-2-ylethyl)oxamide
Uniqueness
N’-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-7-13(9-12(11)2)19-16(21)15(20)18-10-14-5-3-4-8-17-14/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYKCVAWFQYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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